BuChE Inhibitory Potency: ~51-Fold Superiority Over Galantamine Hydrobromide Standard
4-Bromo-N-(2,6-dichlorophenyl)benzamide demonstrates approximately 51-fold greater BuChE inhibitory potency than the clinically used standard galantamine hydrobromide. In a head-to-head in vitro comparison using the same assay system, the target compound achieved an IC₅₀ of 0.8 ± 0.6 µM versus galantamine's IC₅₀ of 40.83 ± 0.37 µM [1]. This represents a potency advantage of roughly 1.7 log units, making the compound a substantially more sensitive tool for probing BuChE-dependent pathways at low target occupancy.
| Evidence Dimension | BuChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.8 ± 0.6 µM |
| Comparator Or Baseline | Galantamine hydrobromide: IC₅₀ = 40.83 ± 0.37 µM |
| Quantified Difference | ~51-fold greater potency (40.83 / 0.8) |
| Conditions | In vitro BuChE inhibition assay using equine serum butyrylcholinesterase; substrate: butyrylthiocholine; detection: Ellman's method |
Why This Matters
This potency differential is critical for researchers requiring low-nanomolar-range BuChE inhibition without confounding AChE activity—enabling mechanistic studies at concentrations where galantamine would be ineffective or would introduce dual-enzyme ambiguity.
- [1] Wajid S, Khatoon A, Khan MA, Zafar H, Kanwal S, Atta-ur-Rahman, Choudhary MI, Basha FZ. Bioorganic & Medicinal Chemistry, 2019, 27(18): 4030–4040. Highlights: '4-Bromosubstituted benzamide of 2,6-dichloroaniline (IC₅₀ = 0.8 ± 0.6 µM) was the most active analogue... compared with the standard galantamine hydrobromide (IC₅₀ = 40.83 ± 0.37 µM).' View Source
